molecular formula C25H25N5O4S2 B11676082 N'-[(E)-(5-methylthiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-methylthiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11676082
M. Wt: 523.6 g/mol
InChI Key: UJPAAEWFIQCSAI-VULFUBBASA-N
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Description

N’-[(E)-(5-methylthiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a triazole ring, and a hydrazide moiety

Preparation Methods

The synthesis of N’-[(E)-(5-methylthiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the triazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to biological macromolecules, influencing their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N’-[(E)-(5-methylthiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H25N5O4S2

Molecular Weight

523.6 g/mol

IUPAC Name

N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H25N5O4S2/c1-16-10-11-19(36-16)14-26-27-22(31)15-35-25-29-28-24(30(25)18-8-6-5-7-9-18)17-12-20(32-2)23(34-4)21(13-17)33-3/h5-14H,15H2,1-4H3,(H,27,31)/b26-14+

InChI Key

UJPAAEWFIQCSAI-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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